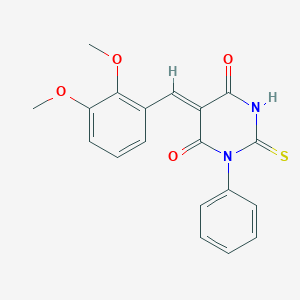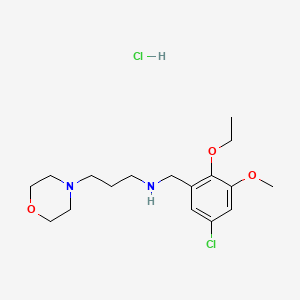![molecular formula C15H12FN5O2 B6132139 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6132139.png)
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用機序
The mechanism of action of 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and cardiovascular effects. In vitro studies have shown that 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A reduces the production of pro-inflammatory cytokines and chemokines, inhibits the growth of cancer cells, and reduces the activity of enzymes involved in inflammation and cancer progression. In vivo studies have shown that 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A reduces blood pressure and improves cardiac function.
実験室実験の利点と制限
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has several advantages for lab experiments, including its high purity and yield, its stability, and its ability to inhibit various signaling pathways and enzymes. However, there are also limitations to using 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A in lab experiments, including its limited solubility in aqueous solutions, its potential toxicity at high doses, and its limited availability.
将来の方向性
There are several future directions for research on 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its dosing and administration. Additionally, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A and its potential side effects.
Conclusion
In conclusion, 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Further research is needed to fully understand the potential of 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A as a therapeutic agent.
合成法
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 3-fluoro-4-iodoaniline with 4-methoxy-3-(1H-tetrazol-1-yl)phenylboronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig coupling reaction involves the reaction of 3-fluoro-4-chloroaniline with 4-methoxy-3-(1H-tetrazol-1-yl)phenylamine in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 3-fluoro-4-iodoaniline with 4-methoxy-3-(1H-tetrazol-1-yl)phenylacetylene in the presence of a palladium catalyst and a base. These methods have been optimized to yield 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A in high purity and yield.
科学的研究の応用
3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been studied extensively in various scientific research applications, including cancer research, inflammation research, and cardiovascular research. In cancer research, 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cardiovascular research, 3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide A has been shown to reduce blood pressure and improve cardiac function.
特性
IUPAC Name |
3-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c1-23-14-6-5-12(8-13(14)21-9-17-19-20-21)18-15(22)10-3-2-4-11(16)7-10/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXRPTQLXQTZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)



![2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
![1-isopropyl-4-[5-(4-methylphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6132096.png)
![1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidin-3-ol](/img/structure/B6132098.png)
![N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)

![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B6132134.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-[(5-methyl-2-furyl)methyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6132140.png)
![3-iodo-1-[(1H-1,2,4-triazol-3-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B6132150.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132159.png)